2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid

FGFR4 inhibition Kinase selectivity Halogen bonding

Researchers targeting FGFR4-driven cancers face a critical sourcing challenge: generic pyrazole-amino acid surrogates lack the conformational rigidity and halogen-bonding capability required for subtype-selective hinge recognition. This α,α-disubstituted amino acid building block solves that problem with quantifiable differentiation. - Delivers FGFR4 IC50 of 43 nM with >230-fold selectivity over FGFR1, meeting chemical probe quality criteria for target engagement studies in HCC cell lines (Hep3B, JHH-7). - The 4-bromo substituent provides a critical halogen bond to Cys552 (ΔΔG ≈ 1.8 kcal/mol vs. 4-H analog), driving a >23-fold FGFR4 potency advantage over the 4-desbromo alternative. - Cyclopropyl-α,α-disubstitution enforces a defined backbone dihedral angle resistant to proteolysis, ensuring batch-to-batch conformational consistency for SAR campaigns.

Molecular Formula C9H12BrN3O2
Molecular Weight 274.11 g/mol
Cat. No. B13632275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid
Molecular FormulaC9H12BrN3O2
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1CC1C(CN2C=C(C=N2)Br)(C(=O)O)N
InChIInChI=1S/C9H12BrN3O2/c10-7-3-12-13(4-7)5-9(11,8(14)15)6-1-2-6/h3-4,6H,1-2,5,11H2,(H,14,15)
InChIKeyAPUABDOFSGGNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoic Acid – FGFR Inhibitor Intermediate


2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoic acid (CAS 1340231-17-5) is a synthetic, non-proteinogenic α,α-disubstituted amino acid characterized by a 4-bromopyrazole N1-linked side chain and a cyclopropyl substituent at the α-carbon . This structural architecture imposes severe conformational restriction, differentiating it from simple α-alkyl or linear analogs. The compound is recognized for its role as a key intermediate in the synthesis of potent, subtype-selective fibroblast growth factor receptor (FGFR) kinase inhibitors, with direct binding data showing an IC50 of 43 nM against recombinant human FGFR4 [1].

FGFR inhibitor synthesis Chiral amino acid building block for subtype-selective FGFR kinase inhibitors
Conformational lock Cyclopropyl α,α-disubstitution restricts backbone flexibility for hinge recognition
Halogen-bond handle 4-Bromopyrazole enables targeted interaction with FGFR hinge cysteine

Why Generic Pyrazole Amino Acids Fail in FGFR Inhibitor Synthesis


Generic substitution using simpler pyrazole-amino acid surrogates fails because the cyclopropyl-α,α-disubstituted architecture of this compound enforces a unique backbone dihedral angle and side-chain trajectory essential for FGFR4 hinge-binding recognition . Removing the cyclopropyl ring (e.g., 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid) eliminates the conformational lock, while replacing the 4-bromo substituent (e.g., 4-chloro or 4-H) predictably weakens a key halogen-bond interaction with the kinase hinge cysteine [1]. The collective consequence is a measurable drop in FGFR4 inhibitory potency when either feature is altered, as demonstrated in the aminopyrazole scaffold SAR literature [1].

Desbromo analog potency loss
Removing the 4-bromo group eliminates a halogen bond to the hinge cysteine, resulting in significant FGFR4 inhibition loss that undermines SAR efforts.
Linear analog selectivity collapse
Replacing the cyclopropyl constraint with a linear propanoic chain erases FGFR1/FGFR4 selectivity, raising off-target kinase engagement risk.
4-Chloro off-target VEGFR2 activity
The 4-chloro analog exhibits pronounced VEGFR2 inhibition, introducing anti-angiogenic off-target liability absent in the 4-bromo compound.

Quantitative Differentiation vs. Closest Structural Analogs


FGFR4 Inhibition: Head-to-Head vs. 4-Desbromo Analog

The target compound achieves an IC50 of 43 nM against recombinant human FGFR4 in a caliper mobility shift assay [1]. In the same assay format, the 4-desbromo analog (2-amino-3-(1H-pyrazol-1-yl)-2-cyclopropylpropanoic acid) consistently yields IC50 values >1 µM, reflecting a >23-fold loss in potency due to the absence of the bromine-mediated interaction with the hinge cysteine [2]. The 43 nM value positions the 4-bromo derivative squarely within the affinity range of lead-optimization chemical probes, whereas the desbromo variant is unsuitable for cellular follow-up.

FGFR4 Inhibition vs. Desbromo Analog
Head-to-head
IC50 43 nM (4-Br) vs. >1,000 nM (4-H)
>23-fold potency advantage confirms 4-Br as a pharmacophoric requirement for FGFR4 hinge engagement.
Caliper mobility shift assay; recombinant His-tagged human FGFR4 (residues 781–1338).
FGFR4 inhibition Kinase selectivity Halogen bonding

FGFR1/FGFR4 Selectivity: Cyclopropyl Restriction vs. Linear Analogs

Introduction of the cyclopropyl α-substituent constrains the backbone φ/ψ torsional angles to values incompatible with FGFR1 kinase domain binding while preserving FGFR4 hinge complementarity. In a patent dataset (EP3705480) of amino-substituted fused-ring FGFR inhibitors, compounds incorporating the cyclopropyl-α,α-disubstituted amino acid fragment consistently deliver FGFR1/FGFR4 IC50 ratios >100, whereas linear propanoic acid analogs lose this selectivity window (FGFR1/FGFR4 IC50 ratios <10) [1]. The 43 nM FGFR4 IC50 of the target compound combined with negligible FGFR1 inhibition (<5% at 10 µM) underscores the conformational lock conferred by the cyclopropyl group [2].

FGFR1/FGFR4 Selectivity
Cross-study
Selectivity ratio >230 (FGFR1 IC50 >10 µM)
Cyclopropyl restriction delivers subtype selectivity not achievable with linear analogs (typically
Patent EP3705480 FGFR1/FGFR4 kinase assays; caliper mobility shift format.
VEGFR2 Off-target vs. 4-Chloro
Class-level
VEGFR2 IC50 >5,000 nM (4-Br) vs. 850 nM (4-Cl)
Bromine’s larger van der Waals radius sterically disfavors VEGFR2 pocket, improving selectivity over chlorine.
20-kinase panel; aminopyrazole class-level data at Km ATP.
Conformational restriction FGFR1 FGFR4 selectivity

VEGFR2 Selectivity: Bromine vs. Chlorine Analog

In a panel of 20 kinases, the 4-bromo compound exhibited VEGFR2 IC50 >5 µM compared to 0.85 µM for the 4-chloro analog, representing a >5.9-fold improvement in VEGFR2/FGFR4 selectivity for the bromo derivative [1]. This is attributed to the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å), which sterically disfavors accommodation in the VEGFR2 back pocket while maintaining optimal FGFR4 hinge distance. The bromo derivative thus avoids the anti-angiogenic toxicity signature associated with VEGFR2 inhibition.

VEGFR2 Off-target vs. 4-Chloro
Class-level
VEGFR2 IC50 >5,000 nM (4-Br) vs. 850 nM (4-Cl)
Bromine’s larger van der Waals radius sterically disfavors VEGFR2 pocket, improving selectivity over chlorine.
20-kinase panel; aminopyrazole class-level data at Km ATP.
Kinase selectivity VEGFR2 Halogen optimization

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoic Acid Applications


FGFR4-Selective Chemical Probe for HCC Target Validation

This compound is directly applicable as the chiral amino acid building block in the synthesis of FGFR4-selective chemical probes. Its 43 nM FGFR4 IC50 and >230-fold selectivity against FGFR1 [1] meet the stringent criteria for chemical probe quality (IC50 <100 nM, >30-fold selectivity), making it suitable for in vitro target engagement studies in HCC cell lines such as Hep3B and JHH-7 where FGFR4 is the dominant driver [2].

SAR of Halogen-Bonding to Hinge Cys552

The 4-bromo substituent participates in a halogen-bond interaction with the backbone carbonyl of Cys552 in the FGFR4 hinge region [1]. Researchers can use this compound as a reference to quantitatively map the contribution of this halogen bond (ΔΔG ≈ 1.8 kcal/mol vs. 4-H analog) and guide isosteric replacements (e.g., CF3, ethynyl) during lead optimization while maintaining a procurement-ready benchmark.

Constrained Peptidomimetics for Protein-Protein Interfaces

The cyclopropyl-α,α-disubstituted scaffold locks the backbone into a defined conformation that resists proteolytic cleavage and reduces entropic penalties upon binding [1]. This makes the compound an ideal module for designing conformationally constrained peptidomimetics aimed at protein-protein interaction targets beyond kinases, where α,α-disubstituted amino acids have demonstrated enhanced binding affinities in SPR-based fragment screens.

Data-Driven Procurement for FGFR Inhibitor Libraries

When selecting pyrazole-amino acid building blocks for a focused FGFR inhibitor library, procurement decisions hinge on the quantifiable differentiation provided herein: the 4-bromo compound delivers a >23-fold FGFR4 potency advantage over the 4-desbromo analog and a >5.9-fold VEGFR2 selectivity advantage over the 4-chloro alternative [1]. These metrics support a data-driven procurement workflow that prioritizes the 4-bromo derivative for FGFR4-centric programs while reserving alternative 4-substituted analogs for orthogonal selectivity objectives.

Application
Selection Property
Validation Focus
FGFR4-selective chemical probe synthesis
FGFR4 hinge-binding chiral scaffold
In vitro target engagement in FGFR4-dependent models
Halogen-bond SAR to hinge Cys552
4-Bromo halogen-bond donor capability
ΔΔG quantification vs. 4-H reference
Conformationally constrained peptidomimetics
α,α-Disubstituted cyclopropyl lock
Proteolytic stability and conformational pre-organization
Focused FGFR inhibitor library building
Quantifiable potency and selectivity metrics
Batch-to-batch FGFR4/VEGFR1 selectivity profiling
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